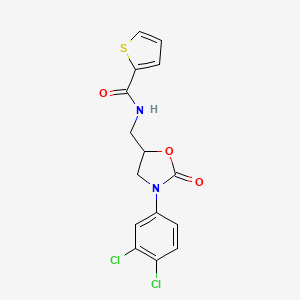

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide

Description

N-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a central oxazolidinone scaffold substituted with a 3,4-dichlorophenyl group at the 3-position and a thiophene-2-carboxamide moiety linked via a methylene bridge at the 5-position.

Properties

IUPAC Name |

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O3S/c16-11-4-3-9(6-12(11)17)19-8-10(22-15(19)21)7-18-14(20)13-2-1-5-23-13/h1-6,10H,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLFXGJBDAIYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate amino alcohol to form the oxazolidinone intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator . Studies suggest it may interact with specific enzymes or receptors, influencing various biochemical pathways. For instance:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate binding.

- Receptor Modulation : It may alter receptor conformation or availability, impacting signal transduction pathways.

Medicine

The therapeutic potential of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is significant. Research has focused on its anti-inflammatory and anticancer properties. Notable findings include:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : Investigations have shown potential mechanisms where the compound reduces inflammatory markers in vitro.

Industry

In materials science, this compound is explored for its electronic and optical properties. Its thiophene moiety contributes unique electronic characteristics suitable for applications in organic electronics and photonic devices.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties against various pathogens, highlighting the potential of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide in drug development .

- Structure-Activity Relationships (SAR) : Research on similar compounds has shown that modifications to the thiophene ring can enhance biological activity, suggesting that systematic variations in structure could lead to improved therapeutic agents .

Mechanism of Action

The mechanism of action of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Oxazolidinone Class

Rivaroxaban-Related Compound J

- Structure: Contains an oxazolidinone core with a 3,4-dichlorophenyl group and thiophene carboxamide, but differs in additional substituents (e.g., morpholino groups and chlorine atoms) .

- Molecular Weight : 1066.68 g/mol (significantly higher due to extended substituents).

BD 1008 and BD 1047

- Structures: Dichlorophenyl ethylamine derivatives with pyrrolidine or dimethylamino groups .

- Key Differences: Lack the oxazolidinone-thiophene backbone but share the 3,4-dichlorophenyl motif. BD 1008 and BD 1047 are sigma receptor ligands, suggesting that the dichlorophenyl group may confer receptor-binding versatility across diverse scaffolds .

Thiophene Carboxamide Derivatives

N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide

- Structure: Features a thiophene carboxamide linked to an oxadiazole-phenyl group instead of oxazolidinone .

- Properties : Molecular weight 361.42 g/mol, predicted density 1.330 g/cm³, and pKa 11.89 .

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine

- Structure: Combines a dichlorophenyl-indazole core with a thienopyrimidine amine .

- Synthetic Yield: 27%, indicating challenging synthesis compared to other indazole derivatives (e.g., 84% yield for cyclopentaquinoline analogues) .

- Relevance : Demonstrates that dichlorophenyl-containing heterocycles often require optimized synthetic routes, which may apply to the target compound’s scalability.

Research Implications and Limitations

- Synthetic Challenges: Low yields for some dichlorophenyl heterocycles (e.g., 27% for thienopyrimidine analogues ) suggest that optimizing the target compound’s synthesis may require tailored catalytic or purification methods.

- Biological Potential: While direct activity data are absent, structural parallels to sigma receptor ligands (BD 1008 ) and anticoagulant intermediates (Rivaroxaban derivatives ) highlight possible therapeutic avenues for experimental validation.

Biological Activity

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈Cl₂N₂O₃S |

| Molecular Weight | 445.3 g/mol |

| CAS Number | 954652-45-0 |

| SMILES | COc1ccc(S(=O)(=O)NCC2CN(c3ccc(Cl)c(Cl)c3)C(=O)O2)cc1C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The precise mechanisms are still under investigation but may involve:

- Inhibition of Enzyme Activity : The compound can bind to active sites of enzymes, preventing substrate binding.

- Modulation of Receptor Function : It may alter receptor conformation or availability, impacting signal transduction pathways.

Anticancer Properties

Research has indicated that N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide exhibits anticancer activity . In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance:

- Case Study 1 : A study on breast cancer cells demonstrated a significant reduction in cell viability when treated with this compound, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Preclinical studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that this compound possesses antimicrobial properties , particularly against certain bacterial strains. In laboratory settings, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide. Key findings include:

- Synthesis Pathways : The synthesis typically involves multi-step reactions starting from 3,4-dichlorophenyl isocyanate and thiophene derivatives under controlled conditions to yield high-purity products.

- Biological Assays : Various assays have been employed to assess cytotoxicity and enzyme inhibition capabilities, revealing promising results that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.